![molecular formula C12H20N2O15SSr2 B1263798 Strontium ranelate heptahydrate CAS No. 796104-87-5](/img/structure/B1263798.png)
Strontium ranelate heptahydrate
Overview
Description
Synthesis Analysis
Strontium ranelate is synthesized from diethyl 1,3-acetonedicarboxylate through a series of chemical reactions including cyclization with sulfur and malononitrile, condensation with ethyl chloroacetate, and alkaline hydrolysis with strontium hydroxide, achieving an overall yield of 34% (Yuan Zhe-dong, 2007). Another synthesis route involves citric acid through decarboxylation, esterification, cyclization, alkylation, hydrolysis, and salification, confirming the structure of strontium ranelate by IR, 1H-NMR, and 13C-NMR with a total yield of approximately 42.6% (Liu Feng-hua, 2008).
Molecular Structure Analysis
Strontium ranelate's molecular structure enables its incorporation into bone matrix, affecting bone formation and resorption processes. Studies highlight its ability to substitute for calcium in the bone matrix, potentially altering the bone's structural and mechanical properties (P. Llinas et al., 2006).
Chemical Reactions and Properties
The compound interacts with bone cells by stimulating osteoblast differentiation and inhibiting osteoclast formation and resorption, demonstrating a dual effect on bone remodeling. This interaction promotes bone formation while preventing bone resorption, crucial for maintaining healthy bone density (E. Bonnelye et al., 2008).
Physical Properties Analysis
Strontium ranelate's physical properties, including its solubility and crystalline structure, are essential for its biological efficacy. It's synthesized in a heptahydrate form, indicating it contains seven molecules of water per molecule of strontium ranelate, which may influence its stability and bioavailability.
Chemical Properties Analysis
This compound's chemical properties, such as its reactivity with biological molecules, play a vital role in its mechanism of action. Strontium ions can replace calcium ions in bone, leading to increased bone formation and decreased bone resorption. The specific interactions of strontium ions with bone tissue components are critical for its effectiveness in treating osteoporosis (P. Ammann et al., 2007).
Scientific Research Applications
Bone Health and Osteoporosis Treatment
Strontium ranelate heptahydrate has been identified as a significant agent in promoting bone health, particularly in postmenopausal women with osteoporosis. Studies have shown that it effectively reduces the risk of nonvertebral fractures by improving bone mineral density (BMD) and altering bone microarchitecture. One notable study demonstrated that this compound significantly reduced the risk of all nonvertebral and hip fractures over a 3-year period in postmenopausal women at high risk of fracture, confirming its efficacy as a safe means to reduce fracture risk associated with osteoporosis (Reginster et al., 2005).
Mechanisms of Action on Bone Cells
Research has illuminated the dual mode of action of this compound on bone cells, which is fundamental to its efficacy in treating osteoporosis. It stimulates osteoblast differentiation, promoting bone formation, while concurrently inhibiting osteoclast formation and resorption. This dual action contributes to the increase in bone mass and the improvement of bone tissue quality, thereby enhancing bone strength and reducing the likelihood of fractures. For instance, a study highlighted its ability to increase bone resistance, cortical and trabecular bone volume, and micro-architecture in intact female rats, indicating a bone-forming activity and an overall improvement of bone tissue quality (Ammann et al., 2004).
Impact on Bone Mineralization
Further investigations into the dose-dependent effects of strontium on osteoblast function and mineralization have confirmed the multiphasic impact of strontium on bone formation. At low concentrations, strontium interferes with bone formation at the level of cell differentiation, while at high concentrations, it disturbs mineralization, indicating a complex relationship between strontium concentration and its effects on bone health (Verberckmoes et al., 2003).
Mechanism of Action
Target of Action
Strontium ranelate heptahydrate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .
Mode of Action
This compound exhibits a unique dual mode of action. It increases the deposition of new bone by stimulating osteoblast differentiation and activity, and simultaneously reduces the resorption of bone by inhibiting osteoclast differentiation and activity . This dual action results in an overall increase in bone mass .
Biochemical Pathways
This compound influences several biochemical pathways. It has been shown to enhance osteoblastic cell replication and increase collagen synthesis . It also decreases pre-osteoclast differentiation and the bone-resorbing activity of mature osteoclasts . Furthermore, it has been suggested that this compound may reduce reactive oxygen species levels in bone marrow mesenchymal stem cells by activating the cAMP/PKA signaling pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 25% (range 19–27%) and is highly bound to bone tissue . Its elimination half-life is approximately 60 hours, and it is excreted via renal and gastrointestinal routes .
Result of Action
The molecular and cellular effects of this compound’s action include increased bone formation and decreased bone resorption, leading to an overall increase in bone mass . This results in improved bone tissue quality and microarchitecture, which enhances anti-fracture efficacy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intake of strontium ranelate with calcium or food reduces its bioavailability by about 60-70%, compared with administration 3 hours after a meal . Therefore, food and calcium intake should be avoided both before and after administration of strontium ranelate .
Safety and Hazards
Strontium ranelate is associated with gastrointestinal side effects and a small increased risk of renal stones . It has been withdrawn worldwide owing to an increased adverse cardiac effects profile along with increased risk of venous thromboembolism (VTE) and various life-threatening allergic reactions .
Future Directions
Strontium ranelate is a new antiosteoporotic treatment that has an original mechanism of action on bone turnover . It has clear anti-fracture efficacy but is associated with an increased risk of thromboembolic disease . The identification of strontium ranelate as a disease-modifying osteoarthritis drug is a milestone in osteoarthritis research .
properties
IUPAC Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMMKFQLHGVSRL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O15SSr2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046918 | |
Record name | Strontium ranelate heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
796104-87-5, 135459-87-9 | |
Record name | Strontium ranelate heptahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strontium ranelate heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRONTIUM RANELATE HEPTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the key advantages of the novel method for producing strontium ranelate heptahydrate described in the research?
A1: The research highlights several advantages of the novel method for producing this compound []:
- Controlled Water Content: The produced this compound exhibits a consistent water content ranging from 19.0% to 20.4%. []
- High Purity: The method yields a product with impurities (relevant substances) below 0.5%. []
- Enhanced Stability: The produced this compound demonstrates stability at room temperature and maintains consistent moisture content, overall content, and levels of relevant substances even after prolonged storage under normal environmental conditions. []
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